2,2-Dichloro-1,1,1,3,3-pentafluoropropane

説明

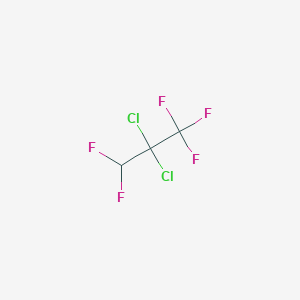

2,2-Dichloro-1,1,1,3,3-pentafluoropropane (CAS: 134190-37-7; alternate CAS: 128903-21-9), also designated as HCFC-225aa, is a hydrochlorofluorocarbon (HCFC) with a molecular formula of C₃HCl₂F₅ and an average molecular mass of 202.93 g/mol . It is structurally characterized by two chlorine atoms at the C2 position and five fluorine atoms distributed across the C1, C1, C1, C3, and C3 positions.

特性

IUPAC Name |

2,2-dichloro-1,1,1,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-2(5,1(6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWUXLHWYRSHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042024 | |

| Record name | 2,2-dichloro-1,1,1,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dichloro-1,1,1,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

128903-21-9 | |

| Record name | 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dichloro-1,1,1,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128903-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225aa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128903219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-dichloro-1,1,1,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801K277HE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

The general reaction proceeds as:

Key parameters include:

Table 1: Catalytic Performance in Dechlorination Reactions

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| NiO/CuO/C | 350 | >99 | 89 |

| NiO/C | 425 | 98 | 80 |

| CuCl₂/C | 350 | >99 | 90 |

Catalyst Preparation and Activation

Catalysts are typically prepared by impregnating activated carbon with metal salts (e.g., NiCl₂, CuCl₂) followed by drying and reduction under hydrogen at 350°C. This process enhances metal dispersion and active site availability, critical for achieving >90% selectivity.

Direct Fluorination of Chlorinated Propanes

An alternative approach involves the gas-phase fluorination of 1,1,1,3,3-pentachloropropane (CCl₃CH₂CCl₂) using hydrogen fluoride (HF). This method, though less selective, is scalable for industrial production.

Reaction Dynamics

The fluorination proceeds via successive substitution of chlorine atoms with fluorine:

Subsequent hydrodechlorination yields the target compound:

Key Challenges:

-

Byproduct Formation : Over-fluorination can produce CF₃CF₂CF₃ (perfluoropropane), necessitating precise stoichiometric control.

-

Catalyst Degradation : Chromium-based catalysts (e.g., Cr₂O₃/AlF₃) require periodic regeneration to maintain activity.

Large-scale production employs multistep reactors with integrated distillation units to separate intermediates. For example, U.S. Patent 5,057,634 (referenced in) describes a continuous process where propane is chlorinated to 1,1,1,3,3-pentachloropropane, followed by vapor-phase fluorination with HF at 250–400°C.

Process Optimization

-

HF Recycling : Unreacted HF is recovered via fractional distillation, reducing raw material costs.

-

Pressure Control : Reactions conducted at 5–10 atm enhance gas-phase contact and reaction kinetics.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

| Method | Yield (%) | Selectivity (%) | Scalability |

|---|---|---|---|

| Catalytic Dechlorination | 85–90 | 80–90 | High |

| Direct Fluorination | 70–75 | 60–70 | Moderate |

Catalytic dechlorination outperforms direct fluorination in selectivity and efficiency, making it the preferred method for high-purity applications.

Emerging Techniques and Research Gaps

Recent advancements focus on non-precious metal catalysts (e.g., iron oxides) and plasma-assisted reactions to reduce energy demands. However, data on these methods remain limited, highlighting opportunities for further research.

化学反応の分析

Types of Reactions: 2,2-Dichloro-1,1,1,3,3-pentafluoropropane is chemically inert in many situations but can undergo reactions with strong reducing agents and oxidizing agents under extreme conditions . It does not readily participate in common organic reactions such as oxidation or reduction under normal conditions.

Common Reagents and Conditions: When reacting with strong reducing agents, such as active metals, or strong oxidizing agents, 2,2-Dichloro-1,1,1,3,3-pentafluoropropane can undergo decomposition or other chemical transformations. These reactions typically require high temperatures or the presence of catalysts to proceed .

Major Products Formed: The major products formed from the reactions of 2,2-Dichloro-1,1,1,3,3-pentafluoropropane depend on the specific reagents and conditions used. For example, reactions with strong oxidizing agents may produce various chlorinated and fluorinated by-products .

科学的研究の応用

Refrigeration and Air Conditioning

HCFC-225aa is primarily used as a refrigerant in various cooling systems. Its properties make it suitable for:

- Chillers : HCFC-225aa is effective in large chillers used in commercial and industrial applications.

- Refrigeration Systems : It serves as a replacement for older refrigerants like CFCs and HCFCs that are being phased out due to environmental concerns.

| Application | Description |

|---|---|

| Chillers | Used in large commercial chillers for cooling. |

| Refrigeration | Acts as a refrigerant in various refrigeration systems. |

Solvent Applications

The compound is also employed as a solvent in cleaning applications:

- Aerospace Industry : HCFC-225aa has been used by NASA and the Department of Defense for cleaning oxygen breathing systems due to its effectiveness and low toxicity compared to traditional solvents like CFC-113 .

| Industry | Application |

|---|---|

| Aerospace | Cleaning agent for propulsion oxygen systems. |

Firefighting Agent

Due to its non-flammable nature under certain conditions, HCFC-225aa has been explored as a potential firefighting agent. Its effectiveness in suppressing fires makes it valuable in specific industrial scenarios.

Synthesis of Other Compounds

HCFC-225aa serves as a precursor in the synthesis of other fluorinated compounds:

- HFO-1234yf : It can be converted into 1,1-dichloro-2,3,3,3-tetrafluoropropene (HFO-1234yf), which is used as a refrigerant with a very low global warming potential (GWP) .

| Compound Synthesized | Application |

|---|---|

| HFO-1234yf | Low GWP refrigerant used in mobile air conditioning. |

Case Study 1: Use in Aerospace Cleaning

A study conducted by NASA highlighted the transition from CFC-based solvents to HCFC-225aa for cleaning oxygen systems. The switch was made to comply with the Montreal Protocol's regulations on ozone-depleting substances while maintaining cleaning efficacy and safety standards.

Case Study 2: Toxicity Assessment

Research on the toxicity of HCFC-225aa indicates that it has low potential for adverse effects on human health when used within recommended limits. Studies have shown that exposure to high concentrations can lead to mild cardiac effects but generally does not pose significant health risks under normal usage conditions .

作用機序

The mechanism by which 2,2-Dichloro-1,1,1,3,3-pentafluoropropane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its stability and inertness allow it to act as a solvent or cleaning agent without undergoing significant chemical changes. The molecular targets and pathways involved are related to its ability to dissolve or remove contaminants from surfaces .

類似化合物との比較

Key Properties:

- Boiling Point : 50.4°C at atmospheric pressure .

- Applications : Primarily used as a solvent in electronic circuit board cleaning, aerosol propellant, blowing agent, and refrigerant .

Structural Isomers and Analogues

1,3-Dichloro-1,1,2,2,3-Pentafluoropropane (HCFC-225cb)

- CAS : 13474-88-9 .

- Structure : Chlorine atoms at C1 and C3 positions, fluorine at C1, C1, C2, C2, and C3.

- Applications : Used in specialized refrigeration systems and as an intermediate in fluoropolymer synthesis.

1,1-Dichloro-1,2,2,3,3-Pentafluoropropane (HCFC-225cc)

- CAS : 111512-56-2 .

- Structure : Chlorine atoms at C1 and C1 positions, fluorine at C1, C2, C2, C3, and C3.

- Environmental Behavior : Similar ODP to HCFC-225aa but with distinct reactivity due to chlorine positioning .

1,2-Dichloro-1,1,3,3,3-Pentafluoropropane

- CAS: Not explicitly listed; referenced in environmental chemistry studies .

- Properties : Higher thermal stability due to fluorine density at C1 and C3, making it suitable for high-temperature fluorinated polymers .

R245fa (1,1,1,3,3-Pentafluoropropane)

- Structure: No chlorine atoms; fully fluorinated at C1 and C3 positions.

- Applications : Widely adopted in Organic Rankine Cycles (ORCs) for waste heat recovery due to high thermal efficiency (system efficiency ~10–12% at turbine inlet pressures of 3–6 bar) .

- Toxicity: Metabolizes into trifluoroacetic acid and inorganic fluoride in vivo, with minor metabolites linked to cardiac toxicity in rats .

R123 (2,2-Dichloro-1,1,1-Trifluoroethane)

- Structure : Two chlorines at C2, three fluorines at C1.

- Performance : Outperforms HCFC-225aa in ORC power output but has higher ODP, leading to phasedown under the Montreal Protocol .

Physical and Environmental Properties Comparison

*ODP estimates based on structural analogs .

Toxicity and Metabolic Pathways

- HCFC-225aa: Limited toxicity data; classified as non-hazardous in certain regulatory contexts .

- R245fa: Low in vivo metabolism rates (<5% absorption), but metabolite 3,3,3-trifluoropropanoic acid is linked to renal and cardiac toxicity in rodents .

生物活性

2,2-Dichloro-1,1,1,3,3-pentafluoropropane (also known as HCFC-225aa) is a halogenated compound primarily used in industrial applications such as refrigerants and solvents. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2-Dichloro-1,1,1,3,3-pentafluoropropane is C3HCl2F5. Its structure consists of five fluorine atoms and two chlorine atoms attached to a propane backbone. This unique arrangement contributes to its chemical reactivity and stability under various conditions.

General Toxicity

Research indicates that 2,2-Dichloro-1,1,1,3,3-pentafluoropropane exhibits low toxicity. In a 90-day inhalation study involving rats exposed to concentrations of up to 50,000 ppm, the primary histopathological finding was an increased incidence of myocarditis characterized by mononuclear inflammatory cell infiltration and degenerated myocardial fibers . Notably, this myocarditis is considered rare for hydrofluorocarbons following repeated exposure.

Mutagenicity and Teratogenicity

Biotransformation and Metabolism

The biotransformation of 2,2-Dichloro-1,1,1,3,3-pentafluoropropane has been investigated using rat liver microsomes. The compound undergoes metabolic conversion primarily to trifluoropropionic acid (TFPA), which has been implicated in cardiotoxicity . The metabolic pathways involve oxidative dehalogenation processes that yield reactive metabolites capable of inducing cellular damage.

Key Findings from Metabolism Studies

- Metabolite Identification : The major metabolite identified was trifluoropropionic acid. Its formation was linked to observed cardiac effects in animal models .

- In Vitro Studies : In vitro studies demonstrated that liver microsomes could effectively convert the compound into TFPA under controlled conditions .

Cardiotoxicity Observations

A notable case study highlighted the effects of prolonged exposure to high concentrations of 2,2-Dichloro-1,1,1,3,3-pentafluoropropane on rat models. Exposure led to significant cardiac lesions and inflammatory responses consistent with myocarditis. The study concluded that while the compound is generally safe at lower concentrations, high-level exposure poses risks for cardiac health .

Environmental Impact

The environmental implications of 2,2-Dichloro-1,1,1,3,3-pentafluoropropane have also been assessed. It is classified as having a low ozone-depleting potential; however, its persistence in the atmosphere raises concerns regarding its contribution to greenhouse gas emissions and climate change .

Summary Table: Biological Activity Overview

| Parameter | Finding |

|---|---|

| Chemical Formula | C3HCl2F5 |

| Toxicity Level | Low toxicity; no mutagenic or teratogenic effects |

| Primary Metabolite | Trifluoropropionic acid (TFPA) |

| Key Health Effects | Mild myocarditis at high exposure levels |

| Environmental Classification | Low ozone-depleting potential |

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 2,2-Dichloro-1,1,1,3,3-pentafluoropropane from chlorinated precursors?

- Methodological Answer : The compound can be synthesized via liquid-phase fluorination of 1,1,1,3,3-pentachloropropane with hydrogen fluoride (HF) in the presence of a fluorination catalyst (e.g., SbCl₅ or Cr/Ni-based catalysts). Reaction temperatures between 80–150°C and HF-to-precursor molar ratios of 5:1 to 10:1 are critical for maximizing yield. Post-reaction, HCl byproducts are removed via distillation, and unreacted HF is recovered for reuse .

Q. Which spectroscopic techniques are most effective for characterizing 2,2-Dichloro-1,1,1,3,3-pentafluoropropane?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C) is essential for confirming the positions of fluorine and chlorine substituents. Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment, while Infrared (IR) spectroscopy identifies functional groups like C-F and C-Cl bonds. Computational methods (e.g., density functional theory) can validate spectral assignments .

Q. What safety protocols are recommended for handling 2,2-Dichloro-1,1,1,3,3-pentafluoropropane in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Store the compound away from heat sources and oxidizers. While occupational exposure limits (e.g., PC-TWA, PC-STEL) are unspecified in current standards, follow general guidelines for halogenated hydrocarbons under EN 14042 for air quality monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data between computational models and experimental results for fluorinated propanes?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglect of anharmonic effects). Validate models using high-precision experimental data (e.g., calorimetry for enthalpy of formation) and refine force fields via ab initio calculations. Cross-referencing with synthesis conditions (e.g., pressure, catalyst activity) can clarify outliers .

Q. What methodologies are recommended for distinguishing between structural isomers of dichloropentafluoropropane in mixed samples?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a polar stationary phase to separate isomers. Pair with ¹⁹F NMR for structural confirmation, as each isomer exhibits distinct chemical shifts. For trace analysis, GC-MS with electron-capture detection enhances sensitivity. Reference isomer-specific CAS numbers (e.g., 134308-72-8 vs. 134237-39-1) for unambiguous identification .

Q. What experimental design considerations are critical for studying the reaction mechanisms of 2,2-Dichloro-1,1,1,3,3-pentafluoropropane in radical-mediated processes?

- Methodological Answer : Use radical initiators (e.g., AIBN) under controlled temperatures (50–80°C) to track reaction pathways. Monitor intermediates via time-resolved spectroscopy or quenching experiments. Compare kinetic isotope effects (e.g., deuterated vs. non-deuterated substrates) to distinguish between homolytic and heterolytic cleavage mechanisms .

Q. How can environmental persistence of 2,2-Dichloro-1,1,1,3,3-pentafluoropropane be assessed in atmospheric studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。